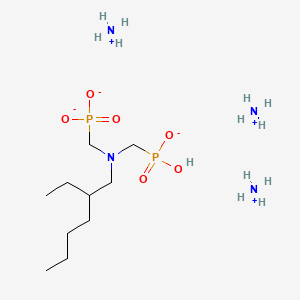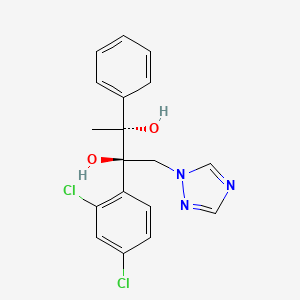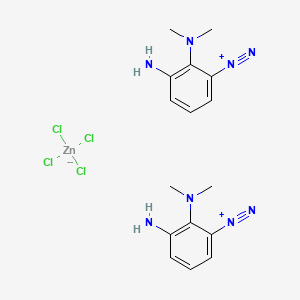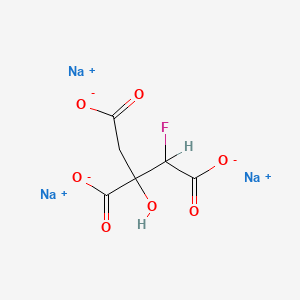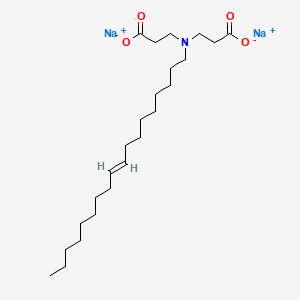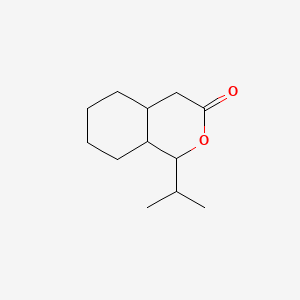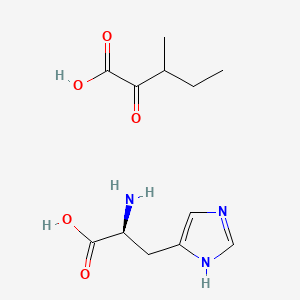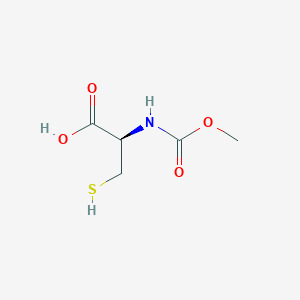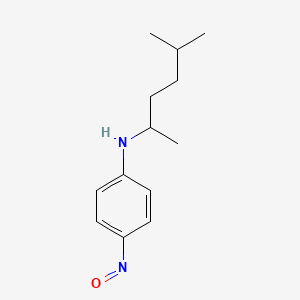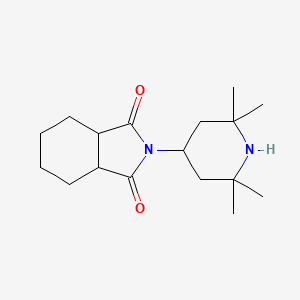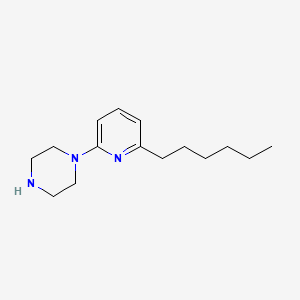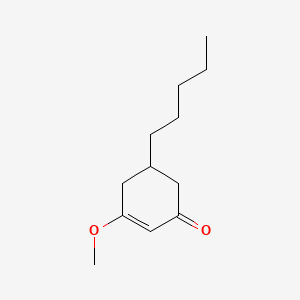
6-Thioxanthine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thioxanthine 5’-monophosphate is an organic molecule with the chemical formula C10H13N4O8PS. It is a derivative of xanthine, where a sulfur atom replaces the oxygen atom at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxanthine 5’-monophosphate typically involves the phosphorylation of 6-thioxanthine. The reaction conditions often require the presence of a phosphorylating agent such as phenyl dichlorophosphate, and the process is facilitated by a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for 6-Thioxanthine 5’-monophosphate are not extensively documented, the general approach involves large-scale chemical synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 6-Thioxanthine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
6-Thioxanthine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating certain diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of pharmaceuticals and as a reagent in biochemical assays
Mecanismo De Acción
The mechanism of action of 6-Thioxanthine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound targets specific enzymes involved in nucleotide metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which facilitates its conversion to active metabolites .
Comparación Con Compuestos Similares
6-Thioguanosine Monophosphate: Another thiopurine derivative with similar anticancer properties.
6-Mercaptopurine: A widely used chemotherapeutic agent.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases
Uniqueness: 6-Thioxanthine 5’-monophosphate is unique due to its specific sulfur substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other xanthine derivatives, making it a valuable compound for various applications .
Propiedades
Número CAS |
3237-49-8 |
|---|---|
Fórmula molecular |
C10H13N4O8PS |
Peso molecular |
380.27 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8PS/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-11-4-7(14)12-10(17)13-8(4)24/h2-3,5-6,9,15-16H,1H2,(H2,18,19,20)(H2,12,13,17,24)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
WMRIOGFRJLQENF-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


